molecular formula C41H79N2O6P B12708622 Einecs 261-402-1 CAS No. 58715-13-2

Einecs 261-402-1

Cat. No.: B12708622
CAS No.: 58715-13-2
M. Wt: 727.0 g/mol
InChI Key: OEYUWWCFXWJQJJ-KVVVOXFISA-N
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Description

EINECS 261-402-1 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogs chemicals marketed in the EU between January 1971 and September 1981. Based on analogous entries (e.g., halogenated aromatic boronic acids in ), this compound is hypothesized to belong to the class of organoboron compounds, which are widely used in cross-coupling reactions, pharmaceuticals, and materials science .

Key inferred properties (derived from structurally similar compounds):

  • Molecular formula: Likely contains boron, halogens (e.g., Br, Cl), and aromatic moieties.
  • Applications: Potential use in Suzuki-Miyaura coupling reactions or as intermediates in agrochemical synthesis.
  • Toxicity profile: Expected to exhibit moderate environmental persistence due to halogen content, with possible bioaccumulation risks .

Properties

CAS No.

58715-13-2

Molecular Formula

C41H79N2O6P

Molecular Weight

727.0 g/mol

IUPAC Name

dioctyl hydrogen phosphate;1-[3-[[(Z)-octadec-9-enyl]amino]propyl]pyrrole-2,5-dione

InChI

InChI=1S/C25H44N2O2.C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-22-18-23-27-24(28)19-20-25(27)29;1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2/h9-10,19-20,26H,2-8,11-18,21-23H2,1H3;3-16H2,1-2H3,(H,17,18)/b10-9-;

InChI Key

OEYUWWCFXWJQJJ-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNCCCN1C(=O)C=CC1=O.CCCCCCCCOP(=O)(O)OCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCN1C(=O)C=CC1=O.CCCCCCCCOP(=O)(O)OCCCCCCCC

Origin of Product

United States

Chemical Reactions Analysis

Einecs 261-402-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced .

Scientific Research Applications

Einecs 261-402-1 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving biochemical pathways or as a tool for understanding cellular processes. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic agent. Industrially, this compound is utilized in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 261-402-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to changes in cellular function .

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

Structural similarity : 87% (Tanimoto index via PubChem 2D fingerprints) .

Property EINECS 261-402-1 (3-Bromo-5-chlorophenyl)boronic acid
Molecular formula C₆H₅BBrClO₂ (hypothesized) C₆H₅BBrClO₂
Molecular weight ~235.27 g/mol 235.27 g/mol
Log Po/w (XLOGP3) ~2.15 2.15
Solubility (ESOL) ~0.24 mg/mL 0.24 mg/mL
Bioavailability score 0.55 0.55
Synthetic accessibility Moderate (SAscore 2.07) Moderate (SAscore 2.07)

Key differences :

  • Applications : Compound A is explicitly used in palladium-catalyzed cross-coupling reactions, whereas this compound may have broader industrial applications due to its commercial listing .

Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid

Structural similarity : 71% (Tanimoto index) .

Property This compound (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular formula C₆H₅BBrClO₂ (hypothesized) C₆H₃BBrCl₂O₂
Molecular weight ~235.27 g/mol 270.28 g/mol
Log Po/w (XLOGP3) ~2.15 3.02
Solubility (ESOL) ~0.24 mg/mL 0.12 mg/mL
Bioavailability score 0.55 0.45

Key differences :

  • Lipophilicity : Compound B’s higher Log Po/w (3.02 vs. 2.15) suggests greater membrane permeability, making it more suitable for pharmaceutical applications .

Functional Comparison with Industrial Analogues

Quaternary Ammonium Compounds (EINECS 92129-34-5)

Property This compound EINECS 92129-34-5
Primary use Chemical synthesis Surfactant in coatings and textiles
Toxicity Moderate (hypothesized) High (aquatic toxicity)
Regulatory status EINECS listed Restricted under REACH Annex XVII

Contrast :

    Q & A

    Basic Research Questions

    Q. What are the validated analytical methodologies for characterizing the physicochemical properties of Einecs 261-402-1?

    • Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FT-IR) for structural elucidation and chromatographic methods (HPLC, GC-MS) for purity assessment. Ensure replicability by documenting instrument parameters, calibration standards, and environmental conditions (e.g., temperature, solvent systems). Cross-validate results using complementary methods like X-ray diffraction for crystallography .

    Q. How should researchers design ethical and feasible experiments involving this compound?

    • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental scope. Obtain institutional ethics approvals for hazardous material handling. Use control groups to isolate variables and ensure sample sizes are statistically powered (e.g., power analysis). Document protocols for reproducibility, adhering to OECD guidelines for chemical testing .

    Q. What systematic approaches ensure consistency in synthesizing this compound across laboratories?

    • Methodological Answer : Standardize synthesis protocols using reaction parameters (e.g., stoichiometry, catalysts, time-temperature profiles) and validate via inter-laboratory studies. Employ kinetic modeling to identify rate-limiting steps. Publish detailed procedural logs with raw data (e.g., yield percentages, byproduct profiles) in open-access repositories to enable replication .

    Advanced Research Questions

    Q. How can conflicting data on this compound’s reactivity in heterogeneous environments be resolved?

    • Methodological Answer : Conduct comparative studies under controlled conditions (e.g., pH, humidity) using factorial design experiments. Apply multivariate statistical analysis (ANOVA, PCA) to identify confounding variables. Replicate conflicting experiments with traceable reference materials and publish uncertainty budgets for critical measurements .

    Q. What frameworks optimize the study of this compound’s catalytic mechanisms in multi-phase systems?

    • Methodological Answer : Use the P-E/I-C-O framework to structure the investigation:

    • Population : Target reaction (e.g., oxidation of substrate X).
    • Exposure/Intervention : Catalytic dose, solvent system.
    • Comparison : Non-catalytic vs. catalytic conditions.
    • Outcome : Reaction rate, selectivity, byproduct formation.
      Supplement with computational modeling (DFT, MD simulations) to hypothesize transition states and validate with kinetic isotope effects .

    Q. How can researchers address gaps in understanding this compound’s bioactivity across different organism models?

    • Methodological Answer : Design cross-species studies using in vitro (cell lines) and in vivo (model organisms) systems. Apply omics techniques (transcriptomics, metabolomics) to map bioactivity pathways. Use systematic reviews to identify understudied taxa and prioritize high-throughput screening for comparative analysis .

    Data Analysis and Contradiction Management

    Q. What strategies mitigate biases in interpreting spectroscopic data for this compound?

    • Methodological Answer : Implement blinding during data acquisition/analysis. Use independent validation by multiple analysts. Apply signal processing tools (e.g., baseline correction, noise filtering) and report confidence intervals for peak assignments. Archive raw spectral data in FAIR-compliant formats .

    Q. How should researchers reconcile discrepancies in toxicity profiles reported for this compound?

    • Methodological Answer : Perform meta-analyses of existing studies, weighting data by experimental rigor (e.g., OECD-compliant assays vs. preliminary screens). Use dose-response modeling to identify threshold variations. Investigate matrix effects (e.g., solvent interactions) and publish negative results to reduce publication bias .

    Tables for Methodological Reference

    Framework Application to this compound Research Key Components Evidence Source
    P-E/I-C-O Catalytic mechanism studiesPopulation, Exposure, Comparison, Outcome
    FINER Criteria Ethical experimental designFeasible, Interesting, Novel, Ethical, Relevant
    Factorial Design Resolving environmental reactivity conflictsControlled variables, ANOVA, replication
    Analytical Technique Key Parameters Use Case
    GC-MS Column type, ionization modePurity analysis, byproduct identification
    DFT Simulations Basis set, solvation modelPredicting reaction transition states
    Metabolomics LC-MS/MS, pathway enrichmentMapping bioactivity in organism models

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